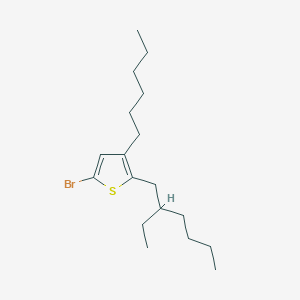

5-Bromo-2-(2-ethylhexyl)-3-hexylthiophene

Description

Contextual Significance of Halogenated Thiophene (B33073) Derivatives in Polymer Science

Halogenated thiophene derivatives are fundamental building blocks in the synthesis of a wide array of conjugated polymers. The presence of a halogen atom, typically bromine or iodine, at the 2- and/or 5-positions of the thiophene ring is crucial for facilitating various cross-coupling polymerization reactions, such as Kumada, Stille, and Suzuki reactions. nih.gov These reactions enable the formation of well-defined, regioregular polythiophenes, where the side chains are arranged in a consistent head-to-tail fashion. This regioregularity is paramount for achieving the high charge carrier mobilities required for efficient organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. researchgate.net

The nature and position of the alkyl side chains on the thiophene ring also play a critical role in determining the properties of the final polymer. For instance, the introduction of branched alkyl chains, such as the 2-ethylhexyl group, is a common strategy to enhance the solubility of the polymer in organic solvents. nih.gov This improved solubility is essential for solution-based processing techniques like spin-coating and printing, which are key to the low-cost manufacturing of large-area electronic devices. Furthermore, the interplay between the halogen atoms and the alkyl side chains influences the solid-state packing of the polymer chains, which in turn affects the electronic properties of the material.

Role of 5-Bromo-2-(2-ethylhexyl)-3-hexylthiophene as a Key Monomeric Building Block

This compound is a specialized monomer that combines several key features for the synthesis of advanced polythiophenes. The bromine atom at the 5-position serves as a reactive site for polymerization, allowing it to be incorporated into a growing polymer chain. The two distinct alkyl groups, a linear hexyl chain at the 3-position and a branched 2-ethylhexyl chain at the 2-position, are strategically chosen to modulate the polymer's properties.

The combination of a linear and a branched side chain is intended to disrupt the excessive crystallization that can sometimes be detrimental to the performance of bulk heterojunction solar cells, while still allowing for sufficient π-π stacking for efficient charge transport. The branched 2-ethylhexyl group, in particular, is known to significantly improve the solubility of polythiophenes.

While direct and extensive research focusing solely on the homopolymer of this compound is not widely available in public literature, its role can be inferred from studies on similar structures. For example, research on block copolymers like poly(3-hexylthiophene-block-3-(2-ethylhexyl)thiophene) has shown that the introduction of the 3-(2-ethylhexyl)thiophene (B58148) unit can induce self-assembly into well-defined nanostructures. nih.gov This suggests that a homopolymer derived from this compound would likely exhibit unique morphological characteristics.

Below is a data table summarizing the basic properties of the monomer:

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C18H31BrS |

| Molecular Weight | 359.41 g/mol |

| Appearance | Not specified in available literature |

| CAS Number | Not available in public databases |

Data sourced from chemical supplier information. rsc.org

Overview of Research Trajectories Involving this compound

Given the molecular design of this compound, research involving this monomer would logically proceed along several key trajectories, primarily centered on its use in organic electronics.

One major area of investigation would be its polymerization and the characterization of the resulting homopolymer, poly(2-(2-ethylhexyl)-3-hexylthiophene). Key research questions would include the optimization of polymerization conditions (e.g., choice of catalyst and reaction parameters) to achieve high molecular weight and low polydispersity. The thermal, optical, and electrochemical properties of the polymer would also be of significant interest.

A second, and perhaps more prominent, research direction would be the application of this polymer in organic electronic devices. In the field of organic photovoltaics (OPVs) , the polymer would likely be investigated as a donor material in a bulk heterojunction (BHJ) blend with a fullerene derivative or a non-fullerene acceptor. The branched side chains of the polymer could lead to favorable blend morphologies and improved device performance. Research would focus on optimizing the active layer morphology, understanding the charge generation and recombination dynamics, and ultimately, enhancing the power conversion efficiency of the solar cells.

In the realm of organic field-effect transistors (OFETs) , the polymer's charge transport characteristics would be the primary focus. Researchers would fabricate thin-film transistors to measure the charge carrier mobility and on/off ratio. The influence of the polymer's molecular weight and the thin-film processing conditions on the device performance would be critical areas of study.

The table below outlines potential research findings that could be expected from studies on a polymer derived from this monomer, based on data from similar polythiophenes.

| Research Area | Potential Findings |

| Polymer Synthesis | Successful polymerization via Kumada or Suzuki coupling to yield a soluble, processable polymer. |

| Material Properties | The polymer would likely exhibit good thermal stability and a HOMO level suitable for use as a donor in OPVs. |

| OPV Performance | When blended with a suitable acceptor, the polymer could lead to BHJ solar cells with moderate to high power conversion efficiencies. |

| OFET Performance | The polymer would likely exhibit p-type semiconductor behavior with respectable charge carrier mobilities. |

Chemical Compounds Mentioned

| Chemical Name |

| This compound |

| poly(2-(2-ethylhexyl)-3-hexylthiophene) |

| poly(3-hexylthiophene) |

| poly(3-hexylthiophene-block-3-(2-ethylhexyl)thiophene) |

| 2-bromo-3-hexylthiophene |

| 3-(2-ethylhexyl)thiophene |

Structure

3D Structure

Properties

Molecular Formula |

C18H31BrS |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

5-bromo-2-(2-ethylhexyl)-3-hexylthiophene |

InChI |

InChI=1S/C18H31BrS/c1-4-7-9-10-12-16-14-18(19)20-17(16)13-15(6-3)11-8-5-2/h14-15H,4-13H2,1-3H3 |

InChI Key |

JDBSLMCYIDXPOF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C(SC(=C1)Br)CC(CC)CCCC |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2 2 Ethylhexyl 3 Hexylthiophene

Esterification Routes for Related Thiophene (B33073) Carboxylates

The synthesis of esters from thiophene carboxylic acids is a crucial transformation in the development of functional materials and pharmacologically active compounds. Various methodologies have been established for this purpose, ranging from classical acid-catalyzed reactions to milder, coupling agent-mediated processes. These methods are broadly applicable to a range of substituted thiophene carboxylates, including those structurally related to the precursors of 5-Bromo-2-(2-ethylhexyl)-3-hexylthiophene.

One of the most widely employed methods is the Steglich esterification , a mild process that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govwikipedia.org This reaction is generally conducted at room temperature in aprotic polar solvents. wikipedia.org The key advantage of the Steglich method is its ability to form esters from sensitive substrates that may not be stable under the harsher conditions of other methods. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an O-acylisourea intermediate from the carboxylic acid and DCC. organic-chemistry.org DMAP then acts as an acyl transfer reagent, reacting with the intermediate to form a reactive amide that is subsequently attacked by the alcohol to yield the desired ester and dicyclohexylurea (DCU) as a byproduct. wikipedia.orgorganic-chemistry.org This method has been successfully applied to the synthesis of phenethyl 5-bromothiophene-2-carboxylate in 71% yield from 5-bromothiophene-2-carboxylic acid and 2-phenylethanol. nih.gov Similarly, 2-ethylhexyl 5-bromothiophene-2-carboxylate was synthesized with a 72% yield using DCC and DMAP in dichloromethane (B109758) (DCM). mdpi.com

Table 1: Examples of Steglich Esterification of Thiophene Carboxylates

| Starting Material | Alcohol | Reagents | Solvent | Yield (%) | Reference |

| 5-bromothiophene-2-carboxylic acid | 2-Phenylethanol | DCC, DMAP | - | 71 | nih.gov |

| 5-bromothiophene-2-carboxylic acid | Amyl alcohol | DCC, DMAP | DCM | 75 | nih.gov |

| 5-bromothiophene-2-carboxylic acid | 2-ethyl hexanol | DCC, DMAP | DCM | 72 | mdpi.com |

Another fundamental approach is the Fischer-Speier esterification , which involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comlibretexts.orgorganic-chemistry.org This is a reversible equilibrium-driven reaction, and to achieve high yields, water, a byproduct, is often removed, or the alcohol is used as the solvent to drive the equilibrium towards the product side. libretexts.orgorganic-chemistry.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity for nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com This is followed by a series of proton transfer steps and the elimination of water to form the ester. masterorganicchemistry.commasterorganicchemistry.com

Table 2: General Conditions for Fischer Esterification

| Reaction Type | Catalyst | Key Feature | Reference |

| Fischer-Speier Esterification | Strong acid (e.g., H₂SO₄, TsOH) | Reversible; often requires excess alcohol or removal of water. | masterorganicchemistry.comorganic-chemistry.org |

Alternative methods for the synthesis of thiophene carboxylate esters have also been explored. One such method involves the reaction of thiophenes with a carbon tetrachloride-alcohol system in the presence of metal catalysts like VO(acac)₂, Fe(acac)₃, and Mo(CO)₆. researchgate.net This process is thought to proceed through the alkylation of thiophene with carbon tetrachloride to form a 2-trichloromethylthiophene intermediate, which then undergoes alcoholysis to give the corresponding 2-thiophenecarboxylate. researchgate.net Total yields for this one-pot synthesis range from 44–85%. researchgate.net

Furthermore, activated esters of thiophenecarboxylic acids can be prepared as intermediates for other transformations. For instance, the use of 1-hydroxybenzotriazole (B26582) (HOBt) and dicyclohexylcarbodiimide (B1669883) (DCCI) allows for the formation of activated 1-H-benzo[d] researchgate.netresearchgate.nethhu.detriazol-1-yl thiophene-2-carboxylate, which can then be used to synthesize other derivatives. hhu.de

Advanced Spectroscopic and Structural Characterization Methodologies for 5 Bromo 2 2 Ethylhexyl 3 Hexylthiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Regioregularity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 5-Bromo-2-(2-ethylhexyl)-3-hexylthiophene. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the chemical environment of each atom within the molecule, confirming the presence and connectivity of the thiophene (B33073) ring, the bromo-substituent, and the specific alkyl side chains (hexyl and 2-ethylhexyl).

In ¹H NMR, the chemical shifts and coupling patterns of the protons provide definitive evidence of the substitution pattern. The single proton on the thiophene ring is expected to appear as a singlet in a specific region of the spectrum. The various methylene (B1212753) (CH₂) and methyl (CH₃) groups of the hexyl and ethylhexyl chains exhibit characteristic chemical shifts and splitting patterns that allow for their precise assignment.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The carbon atoms of the thiophene ring, including the carbon atom bonded to the bromine, resonate at distinct chemical shifts that are sensitive to their electronic environment.

Beyond simple structural confirmation of the monomer, NMR is critical for analyzing the regioregularity of the resulting polymer, poly(3-alkylthiophene)s (P3ATs). When this monomer polymerizes, it can link in head-to-tail (HT) or head-to-head (HH) configurations. The regioregularity, or the percentage of HT linkages, profoundly influences the polymer's electronic and optical properties. NMR spectroscopy is a powerful method to quantify the regioregularity of these polymers. rsc.org Although the monomer itself does not have regioregularity, its purity and defined structure are prerequisites for synthesizing highly regioregular polymers. Solid-state ¹³C CPMAS (Cross-Polarization Magic Angle Spinning) NMR can be used to measure local order in the resulting semicrystalline polymers like poly(3-hexylthiophene) (P3HT). nist.govacs.orgacs.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and concentration.)

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and concentration.)

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for verifying the functional groups present in this compound. The FTIR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different bonds within the molecule.

For this compound, key characteristic peaks include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethylhexyl and hexyl alkyl chains. researchgate.netresearchgate.net

C=C Stretching: Vibrations corresponding to the C=C bonds within the thiophene ring typically appear in the 1500-1600 cm⁻¹ range. researchgate.net

C-S Stretching: The stretching vibration of the carbon-sulfur bond in the thiophene ring is also a characteristic feature, though it can be weaker and appear in the fingerprint region.

C-Br Stretching: The vibration of the carbon-bromine bond is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

FTIR is particularly useful for monitoring the polymerization process. The disappearance or shifting of certain monomer-specific peaks and the appearance of new peaks characteristic of the polymer backbone can be tracked to determine reaction completion.

Interactive Data Table: Characteristic FTIR Absorption Bands

Mass Spectrometry (MS) Techniques for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. For this compound, MS is primarily used to confirm its molecular weight and to study its fragmentation patterns, which can further validate the structure.

The molecular weight of this compound is 359.41 g/mol . bldpharm.com In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z ≈ 359. A key feature for bromo-compounds is the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). miamioh.edu

Fragmentation analysis provides insight into the molecule's structure. Under ionization, the molecule breaks apart in a predictable manner. Expected fragmentation pathways for this compound include:

Loss of Bromine: Cleavage of the C-Br bond, resulting in a fragment ion without the bromine atom.

Alkyl Chain Cleavage: Fragmentation of the ethylhexyl and hexyl side chains. Benzylic-type cleavage (alpha-cleavage) at the bond connecting the alkyl chain to the thiophene ring is common. This would lead to the loss of alkyl radicals and the formation of stable thiophene-containing cations.

Techniques like High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with very high accuracy by measuring the exact mass, further solidifying the compound's identity.

Other Advanced Spectroscopic Probes for Molecular Fingerprinting

In addition to NMR, FTIR, and MS, other spectroscopic techniques are employed to probe the electronic and photophysical properties of this compound, which are crucial for its application in optoelectronic devices.

UV-Visible (UV-Vis) Spectroscopy: This technique measures the electronic absorption of the molecule. The monomer will exhibit absorption bands in the ultraviolet region, corresponding to π-π* transitions within the thiophene ring. The position and intensity of these bands are sensitive to the substitution pattern and provide a fingerprint of the electronic structure.

Photoluminescence (PL) Spectroscopy: This method investigates the light emitted by the molecule after it absorbs light. While the monomer itself is not as emissive as its corresponding polymer, its photoluminescence properties are of interest. The study of photoluminescence in the resulting polymer, P3HT, is extensive. For P3HT in a good solvent, the emission is typically assigned to the intra-chain singlet exciton, with a natural radiative lifetime of around 1.2 ns. upatras.grresearchgate.net The PL spectrum of the monomer provides baseline data for understanding the more complex photophysics of the polymer, where intermolecular interactions and aggregation play a significant role. researchgate.net The PL quantum yield and decay lifetime are key parameters that characterize the efficiency and dynamics of the emission process. upatras.gr

These advanced spectroscopic probes, used in concert, provide a comprehensive characterization of this compound, ensuring its suitability for the synthesis of high-performance materials for organic electronics.

Polymerization Dynamics and Mechanistic Investigations Involving 5 Bromo 2 2 Ethylhexyl 3 Hexylthiophene

Mechanistic Insights into Chain-Growth Polymerization of BHEHT

A critical step in the KCTP of BHEHT is the oxidative addition of the monomer's carbon-bromine (C-Br) bond to the low-valent metal catalyst, typically a Ni(0) or Pd(0) complex. youtube.com During this process, the metal center is oxidized (e.g., from Ni(0) to Ni(II)) as it inserts itself into the C-Br bond, forming an organometallic intermediate. youtube.com This step activates the monomer for subsequent coupling with the growing polymer chain.

The ancillary ligands attached to the metal center, often phosphines like 1,3-bis(diphenylphosphino)propane (B126693) (dppp), play a vital role. colab.ws Ligand exchange processes, where ligands on the catalyst can be swapped, can significantly influence the catalytic cycle. nih.gov The steric and electronic properties of these ligands modulate the reactivity of the metal center, affecting the rates of oxidative addition and reductive elimination. For instance, the absence of an appropriate phosphine (B1218219) ligand can lead to a decrease in polymer molecular weight and regioregularity, indicating a loss of control over the polymerization. colab.ws The choice of ligand is therefore essential for maintaining the integrity of the catalytic cycle and ensuring the "living" nature of the polymerization. nih.gov

In KCTP, the catalyst does not exist solely as a transient species but spends a significant portion of its time as a more stable "resting state." The nature of this resting state is paramount as it dictates the level of control over the polymerization. researchgate.netrsc.org For brominated thiophene (B33073) monomers such as BHEHT, the catalyst resting state is predominantly a Ni(II)-dithienyl complex. researchgate.netrsc.org This specific state is conducive to a controlled, chain-growth mechanism. The catalyst remains bound to the polymer chain end, awaiting the next monomer addition, which helps prevent random side reactions or premature termination.

This contrasts sharply with monomers bearing other halogens. For instance, with chlorinated monomers, the resting state is a mixture of Ni(II)-dithienyl and dissociated Ni(phosphine) complexes, which results in an uncontrolled, step-growth-like polymerization. researchgate.netrsc.org With iodinated monomers, the resting state becomes a Ni(II)-thienyl iodide complex, and the polymerization is susceptible to inhibition by magnesium salt byproducts generated during the reaction. researchgate.netrsc.org The stability and nature of the Ni(II)-dithienyl resting state formed from BHEHT are thus key to achieving well-defined polymer architectures.

Role of Halogen Substituents in Polymerization Reactivity and Efficiency

The choice of halogen substituent on the thiophene monomer is a determining factor in the success of KCTP. researchgate.netrsc.org Bromine, as present in BHEHT, is widely considered the most effective halogen for these cross-coupling reactions. nih.gov It provides an optimal balance of reactivity and stability for controlled chain-growth polymerization.

Research comparing thiophene monomers with different halogens under nickel-catalyzed KCTP conditions reveals significant differences in polymerization outcomes.

Table 1: Effect of Halogen Substituent on Catalyst Resting State and Polymerization Control

| Halogen on Monomer | Catalyst Resting State | Polymerization Outcome | Reference |

|---|---|---|---|

| Chlorine (Cl) | Mixture of Ni(II)-dithienyl and dissociated Ni(phosphine) | Uncontrolled | researchgate.netrsc.org |

| Bromine (Br) | Ni(II)-dithienyl complex | Controlled | researchgate.netrsc.org |

This data clearly indicates that the bromo-substituent of BHEHT is crucial for its utility in synthesizing regioregular, high-molecular-weight polymers via KCTP. The C-Br bond's reactivity is high enough to readily undergo oxidative addition but not so high as to promote undesirable side reactions, leading to a more efficient and controlled process compared to its chlorinated or iodinated counterparts. researchgate.netrsc.org

Steric Effects of the 2-Ethylhexyl Side Chain on Monomer Reactivity and Polymerization Outcome

The alkyl side chains on the thiophene ring, particularly the bulky, branched 2-ethylhexyl group at the 2-position of BHEHT, exert significant steric influence on the polymerization process and the properties of the resulting polymer. acs.orgacs.org This branched chain is primarily introduced to enhance the solubility of the final polymer in common organic solvents, which is a critical requirement for solution-based processing of organic electronic devices.

However, this steric bulk also impacts reactivity. The large 2-ethylhexyl group can sterically hinder the approach of the monomer to the catalyst center at the end of the growing polymer chain. researchgate.netrsc.org This can lead to a slower rate of polymerization compared to monomers with less bulky, linear side chains like n-hexyl. This steric repulsion between side chains on incoming monomers and the polymer backbone can also influence the regioregularity of the polymer, although KCTP methods are generally robust in producing highly regioregular materials. rsc.orgrevistapolimeros.org.br

Furthermore, the side chain structure profoundly affects the solid-state properties of the polymer. While linear side chains like in poly(3-hexylthiophene) (P3HT) promote strong π-π stacking and a semi-crystalline morphology, the introduction of branched 2-ethylhexyl chains can disrupt this packing. acs.orgrsc.org This disruption can alter the polymer's electronic properties, such as its highest occupied molecular orbital (HOMO) energy level.

Table 2: Comparison of Properties for Polymers with Hexyl vs. 2-Ethylhexyl Side Chains

| Property | Poly(3-hexylthiophene) (P3HT) | Copolymers with 2-ethylhexyl (EHT) units | Reference |

|---|---|---|---|

| Side Chain | Linear (n-hexyl) | Branched (2-ethylhexyl) | acs.org |

| Crystallinity | Semicrystalline | Decreases with increasing EHT content | acs.org |

| HOMO Level (Solid State) | Lower energy | Increases (becomes less negative) with increasing EHT content | acs.org |

| Open-Circuit Voltage (Voc) in Solar Cells | ~0.60 V | Increases up to ~0.69 V with 25% EHT content | acs.org |

As shown in a study on copolymers of 3-hexylthiophene (B156222) and 3-(2-ethylhexyl)thiophene (B58148), incorporating the branched side chain systematically raises the polymer's HOMO level in the solid state, which directly leads to a higher open-circuit voltage in solar cell devices. acs.org Therefore, the steric bulk of the 2-ethylhexyl group in BHEHT is a critical design feature used to tune the final material's properties for specific applications.

Copolymerization Kinetics and Gradient Polymer Formation with 5-Bromo-2-(2-ethylhexyl)-3-hexylthiophene

Gradient copolymers, where the monomer composition varies progressively along the polymer chain, represent an advanced polymer architecture that can bridge the properties of random and block copolymers. researchgate.netuni-osnabrueck.de The synthesis of such structures requires a controlled or living polymerization technique, like KCTP, and monomers with different reactivity ratios. mdpi.com

When BHEHT is copolymerized with another thiophene monomer possessing different side chains or electronic properties, the kinetics of incorporation for each monomer will likely differ. For example, in a copolymerization of BHEHT and 2-bromo-3-hexylthiophene, the steric difference between the 2-ethylhexyl group of BHEHT and the vacant 2-position of the comonomer would result in different rates of reaction with the catalyst at the chain end.

In a "spontaneous" batch gradient copolymerization, the more reactive monomer is consumed faster, leading to a gradual change in the composition of the monomer mixture and, consequently, a compositional gradient along the polymer chain. uni-osnabrueck.de If BHEHT is the less reactive monomer due to the steric hindrance of its 2-ethylhexyl group, it would be incorporated more slowly. The resulting polymer chains would be richer in the comonomer at the beginning of the chain and richer in BHEHT units toward the end.

Table 3: Conceptual Illustration of Gradient Copolymer Formation

| Polymerization Conversion | Monomer Feed Composition (Conceptual) | Instantaneous Polymer Composition (Conceptual) |

|---|---|---|

| Low (e.g., 10%) | High concentration of more reactive comonomer (M1) and BHEHT (M2) | Polymer is rich in M1 |

| Medium (e.g., 50%) | Depleted concentration of M1, still significant BHEHT (M2) | Polymer incorporates increasing amounts of M2 |

| High (e.g., 90%) | Very low concentration of M1, remaining monomer is mostly BHEHT (M2) | Polymer is rich in M2 |

This ability to form gradient copolymers allows for fine-tuning of material properties. For instance, a gradient structure could be used to create a morphology that gradually transitions from a more crystalline domain (rich in linear side chains) to a more amorphous, soluble domain (rich in branched 2-ethylhexyl side chains), potentially optimizing the bulk heterojunction morphology in organic solar cells. acs.orgmdpi.com The precise kinetics of copolymerization involving BHEHT would depend on the specific comonomer and reaction conditions, but its unique structure makes it a valuable candidate for creating these sophisticated polymer architectures.

Theoretical and Computational Investigations of 5 Bromo 2 2 Ethylhexyl 3 Hexylthiophene and Its Polymeric Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.nete3s-conferences.org It is widely employed to determine optimized molecular geometries, frontier molecular orbital (FMO) energies, and other electronic properties of conjugated thiophene-based molecules. e3s-conferences.orgresearchgate.net Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-31G*, to achieve a balance between accuracy and computational cost. e3s-conferences.orgnih.gov

For thiophene (B33073) derivatives, DFT calculations can predict key parameters like bond lengths and dihedral angles. The conformation of the alkyl side chains (the 2-ethylhexyl and hexyl groups) relative to the thiophene ring is critical as it influences molecular packing and, consequently, the electronic properties of the resulting polymer. The planarity between adjacent thiophene rings in a polymer chain is a key factor affecting π-electron delocalization. ncert.nic.in

Table 1: Representative Frontier Orbital Energies for Substituted Thiophene Derivatives Calculated by DFT (Note: These are example values for analogous compounds to illustrate typical computational results.)

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| 2-bromo-5-chlorothiophene | -6.65 | -1.45 | 5.20 |

| 2-chloro-5-(p-tolyl)thiophene | -5.98 | -1.55 | 4.43 |

Data sourced from DFT calculations on related thiophene compounds to provide context. e3s-conferences.orgsemanticscholar.org

Molecular Modeling of Reaction Intermediates and Polymerization Pathways

Molecular modeling is instrumental in elucidating the complex mechanisms of polymerization. For producing poly(3-alkylthiophene)s (P3ATs) from monomers like 5-Bromo-2-(2-ethylhexyl)-3-hexylthiophene, Grignard Metathesis (GRIM) polymerization is a common and effective method for achieving regioregular, head-to-tail (HT) coupled polymers. acs.org

Computational studies help in understanding the formation and relative stability of key reaction intermediates. During the GRIM process, the treatment of a 2,5-dihalo-3-alkylthiophene with a Grignard reagent leads to a mixture of two metalated regiochemical isomers: the thermodynamically more stable 2-bromo-3-alkyl-5-magnesiohalidethiophene and the less stable 2-magnesiohalide-3-alkyl-5-bromothiophene. acs.org Investigating these intermediates through modeling clarifies the origin of the high regioselectivity observed in the final polymer, which is crucial for achieving optimal electronic properties. acs.org

Furthermore, computational modeling can explore the kinetics and mechanisms of other polymerization techniques, such as electrochemical polymerization. dtic.milacs.org Studies have proposed that polymer growth in these systems occurs through the electrophilic substitution of radical cations onto neutral thiophene monomers. dtic.mil The rate of polymerization can be influenced by additives, and modeling can help explain how these affect the reaction pathway. dtic.milacs.org For example, the addition of bithiophene or terthiophene can significantly increase the polymerization rate. dtic.mil Theoretical models can simulate the energetics of different coupling reactions (e.g., radical-radical vs. radical-neutral monomer) to determine the most probable pathway for polymer chain growth. acs.org

Simulations of Polymer Chain Morphology and Intermolecular Interactions

The performance of a conjugated polymer is heavily dependent on its solid-state morphology, which includes the packing of polymer chains and the degree of crystallinity. Molecular dynamics (MD) and atomistic simulations are used to model the morphology of P3ATs and understand how side-chain architecture influences their structure. rsc.orgrsc.orgnih.gov

For a polymer derived from this compound, the two different alkyl side chains play a defining role in the resulting morphology. The linear hexyl group and the branched 2-ethylhexyl group will create a complex interplay of steric effects that dictates how the polymer backbones arrange themselves. Simulations on various P3ATs show that alkyl side chains tend to interdigitate, leading to the formation of layered, lamellar structures. rsc.orgacs.org The π–π stacking distance between the conjugated backbones is a critical parameter for charge transport, and this is directly influenced by the side chains. ntu.edu.tw

MD simulations have revealed that longer or denser side chains can suppress the nucleation process and slow the ordering of the main thiophene chains. acs.orgnih.gov Conversely, the structure of the side chains also affects solubility, with branched chains like 2-ethylhexyl often improving solubility in common organic solvents. ntu.edu.twresearchgate.net Atomistic simulations can predict how P3AT chains aggregate from solution, showing that chains first align and then order, with the flexible side chains conforming after the rigid backbones have formed a stacked structure. acs.orgnih.gov These simulations provide a nanoscale view of polymorphism and the energetic barriers between different crystalline arrangements. rsc.org

Table 2: Simulated Properties of Poly(3-alkylthiophene)s (Note: These are example values from simulations on related P3ATs.)

| Polymer | Side Chain | Simulated π-π Stacking Distance (Å) | Morphology Feature |

|---|---|---|---|

| P3HT | Hexyl | 3.8 - 4.0 | Ordered lamellar stacking |

| P3DDT | Dodecyl | > 4.0 | Slower nucleation, less main-chain order |

Data synthesized from molecular dynamics studies on various poly(3-alkylthiophene)s. acs.orgntu.edu.twnih.gov

Prediction of Monomer Reactivity and Copolymerization Ratios

When creating copolymers, it is essential to understand the relative reactivity of the different monomers being used. The monomer reactivity ratios, typically denoted as r1 and r2, quantify the preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer versus a different monomer. youtube.comescholarship.org

Computational methods are increasingly used to predict these reactivity ratios, bypassing laborious experimental determination. arxiv.orgrsc.org Kinetic modeling, sometimes informed by DFT calculations of transition state energies, can estimate the various rate constants that define the copolymerization equation. arxiv.org These models highlight how the structure of the monomer impacts its reactivity. nih.govnih.gov

For thiophene monomers, steric hindrance is a major factor. A study comparing the copolymerization of 3-hexylthiophene (B156222) (3HT) with 3-(2-ethylhexyl)thiophene (B58148) (3EHT) found that the branched 3EHT monomer is significantly less reactive. nih.govnih.gov This is attributed to the steric bulk of the 2-ethylhexyl side chain hindering the approach to the catalytic center during polymerization. nih.gov In this specific case, the reactivity ratios predicted a gradient copolymer structure rather than a random one when the two were polymerized together. nih.gov Machine learning models, trained on large datasets of known reactivity ratios, are also emerging as a powerful tool to predict these values based solely on the chemical structures of the monomers. arxiv.orgrsc.org

Table 3: Experimentally Determined Reactivity Ratios for Thiophene Comonomers (Note: M1 = 3-hexylthiophene (3HT). These values illustrate the impact of comonomer structure on reactivity.)

| Comonomer (M2) | r1 (3HT) | r2 (M2) | r1 x r2 | Predicted Copolymer Type |

|---|---|---|---|---|

| 3-Dodecylthiophene (3DDT) | 0.98 | 1.05 | 1.03 | Random |

| 3-(6-bromo)hexylthiophene (3BrHT) | 1.05 | 0.91 | 0.96 | Random |

Data sourced from kinetic studies of Kumada catalyst-transfer copolymerization. nih.govnih.gov

Advanced Materials Design and Structure Performance Correlations Incorporating 5 Bromo 2 2 Ethylhexyl 3 Hexylthiophene Units

Design Principles for Conjugated Polymers Utilizing BHEHT as a Monomer

The design of conjugated polymers for applications in organic electronics hinges on tailoring their properties at a molecular level. Utilizing 5-Bromo-2-(2-ethylhexyl)-3-hexylthiophene (BHEHT) as a monomer is a strategic choice driven by several key principles:

Solubility and Processability: A primary challenge in conjugated polymer science is ensuring solubility in common organic solvents to enable solution-based processing techniques like spin-coating and printing. The incorporation of two distinct alkyl side chains—a branched 2-ethylhexyl group and a linear hexyl group—on the thiophene (B33073) backbone significantly enhances the entropy of mixing and disrupts close interchain packing in the solid state, thereby improving solubility. acs.orgucla.edu This is critical for achieving uniform, high-quality thin films necessary for device fabrication.

Tuning Electronic Properties: The electronic properties of a conjugated polymer, such as its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, determine its suitability for specific applications like organic photovoltaics (OPVs) and field-effect transistors (OFETs). The BHEHT monomer architecture, with alkyl groups at both the C2 and C3 positions, introduces significant steric hindrance. This forces a torsion or twist in the polymer backbone, which can reduce the effective conjugation length and subsequently widen the optical bandgap compared to polymers with less steric hindrance, such as the widely studied poly(3-hexylthiophene) (P3HT). nih.gov

Donor-Acceptor (D-A) Architectures: BHEHT is designed as an electron-rich (donor) monomer. In modern polymer design, these donor units are often copolymerized with electron-deficient (acceptor) monomers. nih.gov This "donor-acceptor" approach is a powerful strategy for creating low-bandgap polymers, which can absorb a broader range of the solar spectrum, a crucial feature for efficient organic solar cells. ucla.edunih.gov The bromo-functionalization of BHEHT makes it suitable for various cross-coupling polymerization reactions, such as Stille or Suzuki coupling, with a range of acceptor comonomers.

Morphological Control: The bulky and asymmetric side chains of BHEHT are expected to profoundly influence the polymer's ability to self-assemble into ordered structures in the solid state. While high crystallinity is often desired for efficient charge transport, the steric interactions resulting from the 2,3-disubstitution can be used to control the packing morphology, potentially leading to unique microstructures that could be advantageous in specific device architectures.

Control of Polymer Molecular Weight and Polydispersity in Synthesis

The performance of a conjugated polymer in an electronic device is highly dependent on its molecular weight (MW) and polydispersity (PDI). Precise control over these parameters during the synthesis of poly(2-(2-ethylhexyl)-3-hexylthiophene) is crucial for achieving reproducible and optimized device performance. Higher MW generally leads to better film-forming properties and more extended effective conjugation, while a narrow PDI (a value close to 1) indicates uniform chain lengths, which promotes more ordered packing and predictable properties. nih.gov

Several controlled polymerization techniques can be employed for monomers like BHEHT, with Grignard Metathesis (GRIM) or Kumada Catalyst Transfer Polymerization (KCTP) being the most prevalent methods for synthesizing regioregular polythiophenes. nih.gov These are quasi-living polymerizations, allowing for MW control by adjusting the initial monomer-to-catalyst ratio. nih.gov More advanced methods, such as electrochemical polymerization in flow microreactors, offer an alternative route with precise control over reaction conditions and can result in polymers with a narrow molecular weight distribution. bohrium.comrsc.org

Below is a table summarizing key polymerization methods applicable to BHEHT.

| Polymerization Method | Catalyst/Initiator | Control Mechanism | Advantages |

| Grignard Metathesis (GRIM) / Kumada Catalyst Transfer Polymerization (KCTP) | Ni(dppp)Cl₂, Ni(dppe)Cl₂ | Monomer-to-catalyst ratio nih.gov | Well-established, produces high regioregularity, good MW control. nih.gov |

| Stille Coupling | Pd(PPh₃)₄ | Step-growth polymerization | Versatile, tolerant of many functional groups, suitable for D-A copolymers. |

| Suzuki Coupling | Pd(PPh₃)₄ + Base | Step-growth polymerization | Uses more stable boronic esters, often with high yields. |

| Continuous-Flow Synthesis | Ni(dppp)Cl₂ | Precise control of reagent addition and residence time nih.gov | Excellent MW and PDI control, scalable, reproducible. nih.govrsc.org |

| Electrochemical Polymerization | Applied potential | Control of electricity and reaction time bohrium.com | Mild conditions, no toxic reagents, controllable MW. bohrium.comrsc.org |

Systematic studies on poly(3-alkyltellurophenes) have shown that bulky branched side chains, such as 2-ethylhexyl, can significantly slow polymerization kinetics. acs.org This effect is likely to be relevant for the polymerization of BHEHT and may require optimization of reaction conditions (e.g., catalyst choice, temperature, reaction time) to achieve high molecular weights while maintaining a low polydispersity. acs.org

Investigation of Regioregularity and its Influence on Polymer Microstructure

Regioregularity refers to the consistency of the orientation of monomer units within a polymer chain. For poly(3-alkylthiophenes) (P3ATs), a high degree of head-to-tail (HT) coupling is essential for achieving the planar backbone conformation necessary for efficient π-π stacking and high charge carrier mobility. nih.govsigmaaldrich.com

In the case of poly(2-(2-ethylhexyl)-3-hexylthiophene) derived from the BHEHT monomer, the concept of regioregularity is inherently different. The monomer is synthesized with the alkyl groups at fixed positions (C2 and C3) and the bromine at C5. Polymerization via methods like GRIM involves the formation of a Grignard reagent at the bromine position and subsequent coupling, which proceeds at the 2- and 5-positions of the thiophene ring. This process results in a chemically regular polymer chain where the sequence of side-chain placements is perfectly defined by the monomer's structure.

However, this chemical regularity does not guarantee a planar microstructure. The placement of bulky alkyl groups on adjacent carbons (C2 and C3) of the thiophene ring creates significant steric hindrance. This forces a pronounced twist or torsion between adjacent monomer units in the polymer backbone. This inherent twist disrupts the planarity and, consequently, the effective π-conjugation along the chain.

The resulting microstructure is a trade-off:

Defined Chemical Structure: The polymer has a perfectly alternating structure dictated by the monomer.

Disrupted Planar Structure: Steric clash leads to a helical or twisted conformation, which hinders the close packing and π-stacking that is characteristic of highly regioregular P3HT. nih.gov

Grazing-incidence wide-angle X-ray scattering (GIWAXS) studies on similar conjugated polymers have shown that despite such twists, the chains can still adopt a preferential "edge-on" orientation in thin films, where the planes of the aromatic rings are perpendicular to the substrate. nih.gov This orientation is generally favorable for charge transport in OFETs.

Self-Assembly and Morphology Studies of Poly(2-(2-ethylhexyl)-3-hexylthiophene) Derivatives

The solid-state morphology of a conjugated polymer, which is governed by self-assembly processes during film formation, is a critical determinant of its electronic performance. Semicrystalline polymers like P3HT are known to self-assemble into ordered, hierarchical structures such as nanofibrils or nanowires. nih.govnih.gov This molecular ordering creates pathways for efficient charge transport. bohrium.com

For derivatives of poly(2-(2-ethylhexyl)-3-hexylthiophene), the self-assembly behavior is expected to be significantly different from that of P3HT due to the unique monomer structure.

Influence of Asymmetric Side Chains: The presence of both a branched (2-ethylhexyl) and a linear (hexyl) side chain introduces asymmetry that can frustrate crystallization and lead to a more amorphous morphology compared to polymers with identical side chains.

Steric Hindrance: As discussed, the steric clash between adjacent side chains forces a twisted backbone. This inherent non-planarity makes it more difficult for the polymer chains to pack into a highly ordered, crystalline lamellar structure.

Solvent and Processing Effects: The final morphology can be tuned by the choice of solvent and processing conditions. For instance, using solvents with different polarities can influence the degree of aggregation in solution prior to film casting. rsc.org Techniques like solution-floating self-assembly have been used to create highly ordered thin films of P3HT, and similar strategies could be explored for BHEHT-based polymers to control their nanostructure. nih.gov

Block copolymers incorporating P3HT have demonstrated the ability to form highly organized nanofibrillar morphologies, even when blended with non-conductive blocks. nih.gov A similar approach could be used with BHEHT-derived polymers, where a block copolymer architecture could drive the self-assembly into well-defined domains, providing a method to control morphology despite the inherent steric challenges of the monomer. rsc.org

Correlations between Monomer Architecture and Polymer Electronic Structure Parameters (HOMO/LUMO Energy Levels, Bandgap)

The electronic structure of a conjugated polymer dictates its optical and electrical properties. The key parameters are the HOMO and LUMO energy levels and the resulting energy bandgap (E_g). For P3HT, a benchmark material, the bandgap is typically around 1.9 eV, with a HOMO level of approximately -4.9 to -5.2 eV. researchgate.netamazonaws.com These values are highly dependent on the polymer's effective conjugation length.

The specific architecture of the BHEHT monomer is predicted to have a direct and significant impact on the electronic structure of the resulting polymer. The primary factor is the steric hindrance caused by the adjacent 2-(2-ethylhexyl) and 3-hexyl side chains. This steric clash forces a dihedral twist between repeating thiophene units, which disrupts the π-orbital overlap along the polymer backbone.

This disruption has several consequences:

Reduced Effective Conjugation Length: The twisting localizes the electronic wavefunctions over shorter segments of the polymer chain.

Increased Bandgap: A shorter conjugation length generally leads to a larger energy gap between the HOMO and LUMO levels. Therefore, poly(2-(2-ethylhexyl)-3-hexylthiophene) is expected to have a wider bandgap and be blue-shifted (absorb at shorter wavelengths) compared to its more planar P3HT counterpart. rsc.org

Shifts in HOMO/LUMO Levels: The twisting of the backbone can also alter the absolute energy of the HOMO and LUMO levels, which is a critical parameter for matching the energy levels of other materials in a device, such as electron acceptors in solar cells.

The table below presents a comparison of typical experimental values for P3HT and the predicted values for a polymer derived from BHEHT, based on the structural effects described.

| Parameter | Poly(3-hexylthiophene) (P3HT) | Poly(2-(2-ethylhexyl)-3-hexylthiophene) (Predicted) | Rationale for Prediction |

| HOMO Level | ~ -4.9 to -5.2 eV amazonaws.com | Likely less deep (e.g., -4.8 to -5.1 eV) | Reduced orbital overlap can raise the HOMO energy. |

| LUMO Level | ~ -2.8 to -3.1 eV rsc.orgamazonaws.com | Likely higher (e.g., -2.6 to -2.9 eV) | Reduced orbital overlap raises the LUMO energy. |

| Energy Bandgap (E_g) | ~ 1.9 - 2.0 eV researchgate.netrsc.org | > 2.0 eV | Shorter effective conjugation length leads to a wider bandgap. |

Tailoring Polymer Chain Defects and Their Effects on Conjugation

Defects within a polymer chain can act as traps for charge carriers and disrupt conjugation, ultimately limiting device performance. These defects can be either chemical or conformational.

Chemical Defects: These include impurities, head-to-head or tail-to-tail monomer linkages (regiochemical defects), or unintended chemical modifications during synthesis or processing. For polymers made from BHEHT, the monomer design largely eliminates regiochemical defects. However, other chemical defects can still arise and can sometimes be mitigated through post-synthesis chemical treatments. nih.gov

Conformational Defects: These are deviations from a planar, fully conjugated structure, such as twists or bends in the polymer backbone. core.ac.uk A model proposed for P3HT describes how torsional motion between rings can create dynamic conformational defects. aps.org In the case of poly(2-(2-ethylhexyl)-3-hexylthiophene), the monomer architecture itself introduces a high density of static conformational defects. The severe steric clash between the adjacent alkyl side chains forces a permanent twist in the backbone, effectively building defects into the chain structure.

The presence of these inherent torsional defects has a profound effect on conjugation:

It breaks the delocalization of the π-electron system, effectively shortening the conjugation length.

This leads to a blue-shift in the absorption spectrum and a wider optical bandgap, as the energy required to excite an electron increases.

It can also impact interchain interactions, hindering the formation of the ordered aggregates that are beneficial for charge transport.

While these inherent defects limit the maximum achievable conjugation, they also provide a tool for tailoring the polymer's properties. By designing a polymer with a controlled degree of backbone twisting, one can precisely tune its absorption spectrum and energy levels for specific applications where a wider bandgap or particular energy level alignment is desirable. Furthermore, eliminating chain-end defects by creating defect-free cyclic polymers has been shown to significantly alter and stabilize the electronic properties of P3HT, a principle that highlights the importance of controlling all types of chain defects. mdpi.com

Emerging Research Frontiers and Future Directions in 5 Bromo 2 2 Ethylhexyl 3 Hexylthiophene Chemistry

Innovations in Synthetic Strategies for Enhanced Monomer Purity and Yield

The performance of polythiophenes in electronic devices is highly dependent on the purity and regioregularity of the polymer, which in turn is dictated by the quality of the precursor monomer. Consequently, significant research efforts are directed towards optimizing the synthesis of 5-Bromo-2-(2-ethylhexyl)-3-hexylthiophene and related monomers.

Key innovations focus on moving from traditional batch synthesis to more controlled and efficient methods. A notable advancement is the development of low-pressure flow synthesis techniques for the production of 2,5-dibromo-3-hexylthiophene, a closely related precursor. newcastle.edu.au This method allows for the synthesis in quantitative yield and with 100% purity, dramatically reducing reaction times from hours to under 40 minutes. newcastle.edu.au Flow chemistry offers superior control over reaction parameters such as temperature and stoichiometry, leading to higher purity and reproducibility, which are critical for large-scale production. newcastle.edu.au

Researchers have also conducted detailed kinetic studies on the bromination of 3-hexylthiophene (B156222) to understand the reaction mechanism better. These studies have provided activation energies and rate constants, enabling the prediction of reaction times under various temperature conditions and refuting earlier theories about the brominating agent. newcastle.edu.au Such fundamental understanding is crucial for designing more efficient synthetic protocols.

The table below summarizes a comparison between traditional batch and innovative flow synthesis methods for a related brominated thiophene (B33073) monomer.

| Feature | Batch Synthesis | Low-Pressure Flow Synthesis | Reference |

| Reaction Time | Multiple hours | < 40 minutes | newcastle.edu.au |

| Yield | Variable | Quantitative | newcastle.edu.au |

| Purity | Requires significant purification | 100% | newcastle.edu.au |

| Scalability | Challenging | High, significant increase in space-time yield | newcastle.edu.au |

These advancements highlight a clear trend towards continuous manufacturing processes that promise to deliver high-purity monomers like this compound at a lower cost and with greater consistency.

Development of Novel Polymerization Catalysts for Precise Control

The polymerization of this compound into well-defined polymers is paramount for achieving optimal electronic properties. The development of novel catalysts is at the heart of this endeavor, with a major focus on catalyst-transfer polymerization (CTP), a chain-growth method that allows for control over molecular weight, dispersity, and polymer architecture. nih.govacs.org

Recent breakthroughs include the design of air-tolerant and moisture-tolerant catalytic systems, which simplify the synthesis process and make it more accessible. For instance, an air-stable Palladium (Pd) precatalyst has been used for a rapid Negishi cross-coupling CTP method to produce poly(3-hexylthiophene) (P3HT) in high yields without the need for a strictly inert atmosphere. umich.edu This is a significant step towards making conjugated polymer synthesis more practical and scalable. umich.edu

Nickel (Ni) and Palladium (Pd) based catalysts are the mainstays for thiophene polymerization. nih.gov Ni-catalyzed Kumada catalyst-transfer polycondensation (KCTP) and direct arylation polymerization (DArP) are popular for creating functionalized, regioregular polythiophenes. nih.gov DArP, in particular, is considered a greener and more cost-effective method as it avoids the need for pre-functionalized monomers with organotin or boronic ester groups. nih.gov

However, challenges remain. Studies on Ni-catalyzed polymerization of fused thiophenes have revealed issues with "catalyst trapping," where the catalyst becomes sequestered in an inactive state, stalling the polymerization. nih.govacs.org Research has provided evidence that this trapping is likely due to the oxidative insertion of Ni(0) into the C–S bonds of the thiophene ring, forming a stable Ni(II) complex. nih.gov Understanding these deactivation pathways is crucial for designing more robust and efficient catalysts for a wider range of thiophene-based monomers.

| Catalyst System Type | Polymerization Method | Key Advantages | Challenges | References |

| Palladium-PEPPSI-IPent | Negishi CTP | Air-tolerant, moisture-tolerant, high yield | - | umich.edu |

| Nickel-based | KCTP, DArP | High regioregularity, cost-effective (DArP) | Catalyst trapping with certain monomers | nih.govnih.gov |

| Palladium-based | Suzuki-Miyaura CTCP | Control over alternating copolymer structures | Potential for disproportionation | rsc.org |

Exploration of Advanced Conjugated Polymer Architectures (e.g., Block Copolymers, Star Polymers)

Moving beyond simple linear chains, researchers are exploring complex polymer architectures to unlock new material properties. The defined structure of polymers derived from this compound makes them excellent building blocks for these advanced designs.

Star Polymers: These architectures consist of multiple polymer arms radiating from a central core. Oligo(thiophene)-modified star-shaped polymers have been synthesized using techniques like ring-opening metathesis polymerization (ROMP) with a "core-first" approach. nih.govacs.org These materials have shown unique blue emission properties that are influenced by the size of the core and the length of the arms, demonstrating how architectural control can directly tune optical characteristics. nih.govacs.org

Block Copolymers and Bottlebrush Polymers: Controlled polymerization methods have enabled the synthesis of P3HT-based block copolymers, where segments of P3HT are chemically linked to other polymer chains. scholaris.ca This allows for the combination of different properties within a single macromolecule. More complex "bottlebrush" polymers, which feature dense grafts of polymer side chains, have also been created. P3HT homopolymer bottlebrushes have been shown to self-assemble into ultralong fibers, a morphology driven by π-π stacking and interactions at the ends of the bottlebrush structures. scholaris.ca This level of hierarchical self-assembly is a direct result of the complex polymer architecture. scholaris.ca

These advanced architectures offer exciting possibilities for creating materials with tailored nanostructures and enhanced performance in applications ranging from electronics to drug delivery. nih.govrsc.org

| Polymer Architecture | Synthesis Method | Key Features | Potential Applications | References |

| Star Polymers | ROMP (core-first) | Tunable emission properties, defined core-shell structure | Emitting materials, sensors | nih.govacs.org |

| Bottlebrush Polymers | Graft-through ROMP | Forms ultralong, self-assembled fibers | Optoelectronics, functional materials | scholaris.ca |

| Block Copolymers | Controlled Polymerization | Combines properties of different polymer blocks | Nanostructured thin films, compatibilizers | scholaris.ca |

Integration of this compound Derivatives into Hybrid Material Systems

The integration of polymers derived from this compound into hybrid systems, where they are combined with other classes of materials, is a burgeoning field of research. These hybrids often exhibit synergistic properties that surpass those of the individual components.

Polymer-Nanoparticle Composites: Polythiophenes are being combined with various nanoparticles to create functional nanocomposites.

Graphene Hybrids: The incorporation of graphene into a polythiophene matrix can significantly boost the electrical conductivity and improve the thermal and mechanical properties of the composite. researchgate.net

Fullerene Hybrids: Covalently linking fullerene molecules to the polythiophene backbone creates hybrid materials that can act as compatibilizers in bulk heterojunction solar cell active layers, helping to control the nanophase separation between the donor polymer and the fullerene acceptor. mdpi.com

Silicon Carbide (SiC) Nanocomposites: Polythiophene/SiC nanocomposites have been synthesized via in-situ polymerization. researchgate.netdoaj.org These materials show enhanced thermal stability, improved optical properties, and have demonstrated potential for use in gas sensing applications, being more sensitive to ammonia (B1221849) gas than the pristine polymer. researchgate.netdoaj.org

These hybrid systems demonstrate the versatility of thiophene-based polymers, enabling their use in a wide array of applications, from renewable energy to environmental monitoring. acs.org

Application of In Situ Characterization Techniques for Real-Time Mechanistic Insights

To optimize polymerization reactions and understand the formation of complex structures, researchers are increasingly turning to in situ characterization techniques. These methods allow for the real-time monitoring of chemical and physical processes as they occur, providing invaluable mechanistic insights.

Real-Time Monitoring of Polymerization and Crystallization:

Time-Domain Nuclear Magnetic Resonance (TD-NMR): This technique is highly sensitive to changes in molecular mobility. It has been successfully used to monitor polymerization reactions and the crystallization of polymers in real time. mdpi.comresearchgate.net For example, TD-NMR was used to follow the one-dimensional crystallization in a film of poly(3-(2'-ethylhexyl)thiophene) (P3EHT), a closely related polymer, providing data on the kinetics of the process. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS): By coupling an ESI-MS instrument to a microreactor, scientists can continuously monitor polymerization processes as they happen. nih.gov This powerful setup allows for the real-time tracking of polymer chain growth and can be used to rapidly screen and optimize reaction conditions. nih.gov

In Situ Probes of Hybrid Material Formation:

Spectroscopic Techniques: In the synthesis of nanocomposites, techniques like Fourier-transform infrared (FT-IR) spectroscopy are used to confirm the successful inclusion of nanoparticles into the polymer matrix during in-situ polymerization. researchgate.netdoaj.org For example, the appearance of the Si-C bond's characteristic peak confirmed the formation of polythiophene/SiC composites. researchgate.netdoaj.org

These advanced analytical methods provide a dynamic window into the complex processes of monomer conversion and material formation, enabling a more rational design of synthetic strategies and a deeper understanding of structure-property relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.